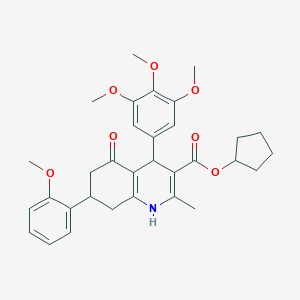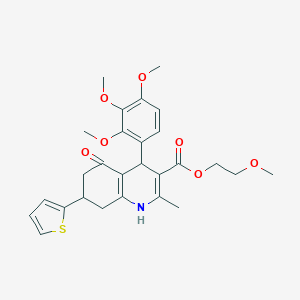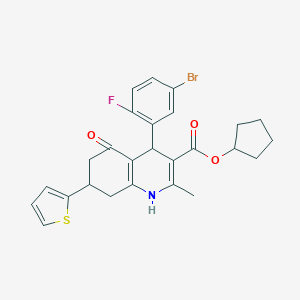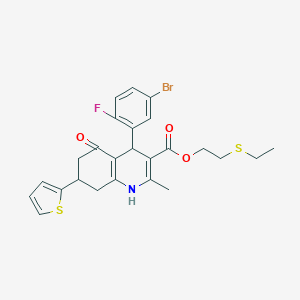
1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a compound that belongs to the class of 1,2,4-triazole derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with a halogenated acetal in the presence of a base such as cesium carbonate . The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified and characterized using spectroscopic techniques such as FT-IR, 1D, and 2D NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted triazole derivatives.
科学研究应用
1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE has several scientific research applications:
作用机制
The mechanism of action of 1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole.
1,3,4-Thiadiazole Derivatives: Compounds such as 1,2,4-triazole-3-thione and 1,3,4-thiadiazole derivatives.
Uniqueness
1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is unique due to its combination of a 1,2,4-triazole ring with a dioxane moiety. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound for various applications.
属性
分子式 |
C19H19N3O2S |
|---|---|
分子量 |
353.4g/mol |
IUPAC 名称 |
3-(1,3-dioxan-4-ylmethylsulfanyl)-4,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C19H19N3O2S/c1-3-7-15(8-4-1)18-20-21-19(22(18)16-9-5-2-6-10-16)25-13-17-11-12-23-14-24-17/h1-10,17H,11-14H2 |
InChI 键 |
ZQRUVANIBUOZDH-UHFFFAOYSA-N |
SMILES |
C1COCOC1CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1COCOC1CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



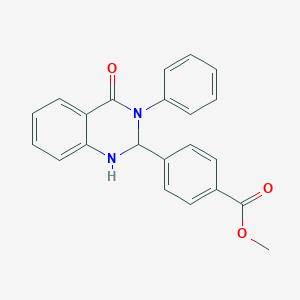
![ethyl 5-hydroxy-2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B395248.png)
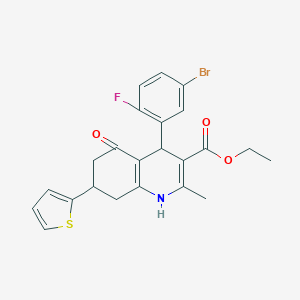
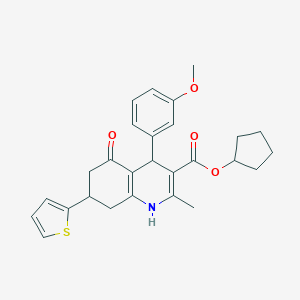
![7-tert-butyl-2-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B395258.png)
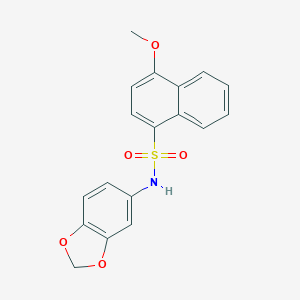
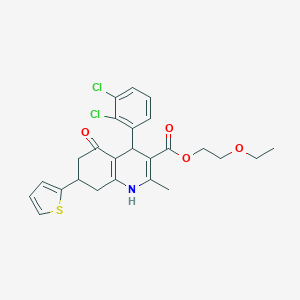
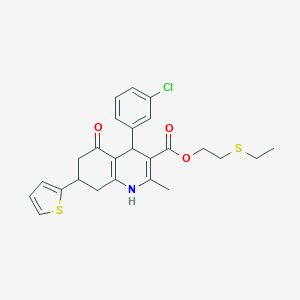
![cyclopentyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B395263.png)
